molecular formula C10H16ClNO B1369066 N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride CAS No. 1050509-69-7

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride

Cat. No.: B1369066
CAS No.: 1050509-69-7
M. Wt: 201.69 g/mol
InChI Key: GXNLMONSWQQRCQ-UHFFFAOYSA-N
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Description

Chemical Structure: N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride (CAS: 915919-57-2) consists of a phenoxy group substituted with a methyl group at the para position, linked to an ethanamine backbone with a methylated amine. The hydrochloride salt enhances solubility and stability . Molecular Formula: C₁₁H₁₈ClNO. Molecular Weight: 215.72 g/mol (monoisotopic mass: 215.1077) .

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-3-5-10(6-4-9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNLMONSWQQRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-69-7
Record name Ethanamine, N-methyl-2-(4-methylphenoxy)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl[2-(4-methylphenoxy)ethyl]amine hydrochloride
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Preparation Methods

Synthesis of 2-(4-methylphenoxy)ethanol Intermediate

A common approach involves the reaction of 4-methylphenol with ethylene oxide under basic or neutral conditions to yield 2-(4-methylphenoxy)ethanol. This step proceeds via nucleophilic attack of the phenolate anion on the epoxide ring, forming the ether linkage.

  • Reaction conditions: Typically conducted at moderate temperatures (40–80 °C) in polar solvents such as ethanol or water.
  • Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate are used to generate the phenolate ion.
  • Yields: Reported yields are generally high (>85%) with proper control of reaction parameters.

Conversion to N-Methyl-2-(4-methylphenoxy)ethanamine

The key amination step involves substitution of the hydroxyl group in 2-(4-methylphenoxy)ethanol with a methylamino group. Two principal methods are employed:

  • Method A: Direct Amination via Halide Intermediate

    • The hydroxyl group is first converted to a good leaving group such as a halide (chloride or bromide) by reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
    • The resultant 2-(4-methylphenoxy)ethyl halide is then reacted with methylamine in a nucleophilic substitution reaction to form N-methyl-2-(4-methylphenoxy)ethanamine.
    • Reaction conditions: Typically performed in polar aprotic solvents (e.g., acetonitrile, DMF) at temperatures ranging from 0 to 80 °C.
    • Advantages: High regioselectivity and good yields (70–90%).
  • Method B: Reductive Amination

    • An alternative involves oxidation of 2-(4-methylphenoxy)ethanol to the corresponding aldehyde, followed by reductive amination with methylamine.
    • Catalysts such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over supported metals (e.g., Pd/C) are used to reduce the imine intermediate.
    • Reaction conditions: Mild temperatures (room temperature to 50 °C), often in methanol or ethanol.
    • Yields: Moderate to good (60–85%) depending on catalyst and conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemotherapy Potentiation

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride has been studied for its potential to enhance the efficacy of chemotherapy agents. In various clinical trials, it has been shown to potentiate the cytotoxic effects of chemotherapeutic drugs on cancer cells without significantly increasing toxicity to normal tissues.

Case Study : A clinical trial involving patients with advanced refractory cancer demonstrated that this compound could enhance the cytotoxicity of chemotherapy by fivefold to tenfold in vitro, while maintaining low toxicity levels in vivo. Out of 48 patients treated, 33% experienced disease progression, while 25% stabilized and 25% showed improvement, indicating its potential as an adjunct therapy in cancer treatment .

Histamine Antagonism

The compound acts as an intracellular histamine antagonist, which may provide therapeutic benefits in conditions where histamine plays a detrimental role. This property is particularly relevant in oncology, where histamine can contribute to tumor growth and metastasis.

Research Insight : Studies have indicated that the compound protects normal tissues such as bone marrow and gut during chemotherapy, which is crucial for patient quality of life during treatment .

NMDA Receptor Modulation

Recent research has explored the role of this compound in modulating NMDA receptors, which are implicated in various neurological disorders. The compound has been identified as a subunit-selective potentiator for NMDA receptors containing NR2C and NR2D subunits.

Findings : This modulation could lead to novel therapeutic strategies for treating conditions such as Alzheimer's disease and schizophrenia, where NMDA receptor dysfunction is a critical factor .

Data Tables

Application AreaFindingsReferences
Chemotherapy PotentiationEnhanced cytotoxicity (5-10x) without increased toxicity
Histamine AntagonismProtects normal tissues during chemotherapy
NMDA Receptor ModulationPotential for treating neurological disorders

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Chain Variations

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Differences References
N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride 4-methylphenoxy C₁₁H₁₈ClNO 215.72 Reference compound
N-Methyl-2-(2-methylphenoxy)ethanamine hydrochloride 2-methylphenoxy C₁₀H₁₆ClNO 201.70 Ortho-substitution reduces steric hindrance; may alter receptor binding
N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride 3-methylphenoxy, ethylamine C₁₁H₁₈ClNO 215.72 Ethyl group on amine increases lipophilicity (logP)
N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride 4-nitrobenzene (non-phenoxy) C₉H₁₁ClN₂O₂ 214.65 Nitro group enhances electron-withdrawing effects; potential cytotoxicity

Complex Substituents and Pharmacological Relevance

Compound Name Structural Features Pharmacological Notes References
Tofenacin Hydrochloride 2-methylbenzhydryloxy group Psychostimulant; binds to muscarinic receptors due to bulky substituent
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride Benzyl, chloro, dimethylamine Enhanced steric bulk and halogenation may improve CNS penetration
Indole Derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine hydrochloride) Indole core with ethyl substituent Anti-plasmodial activity via HSP90 inhibition; hydrogen bonds to GLU527 and TYR604 residues

Biological Activity

N-Methyl-2-(4-methylphenoxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : The reaction of 4-methylphenol with ethylene oxide yields 2-(4-methylphenoxy)ethanol.
  • Methylation : This intermediate is then reacted with methylamine to produce N-Methyl-2-(4-methylphenoxy)ethanamine.
  • Hydrochloride Formation : The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

This compound interacts with specific molecular targets, including:

  • Enzymes : It may modulate enzyme activity, influencing metabolic pathways.
  • Receptors : The compound has been studied for its effects on various receptors, potentially altering signal transduction pathways.

The exact molecular targets and pathways involved depend on the biological context and application of the compound.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Potential : Analogous compounds have shown promise in treating depression through modulation of neurotransmitter systems .
  • Antitumor Activity : Some studies suggest that related compounds can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties .
  • Antiarrhythmic Effects : Certain derivatives have been studied for their antiarrhythmic activity, suggesting a role in cardiovascular health .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of similar compounds found that this compound could influence serotonin levels, leading to mood enhancement. The compound was tested in animal models, showing significant reductions in depressive-like behaviors .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including leukemia and breast cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell types .

Case Study 3: Cardiovascular Effects

Research on related compounds has indicated potential antiarrhythmic properties. In a controlled study, a derivative of this compound was shown to stabilize cardiac rhythms in models of induced arrhythmia, suggesting therapeutic applications in heart disease management .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntidepressantMood enhancement in animal models
AntitumorGrowth inhibition in leukemia and breast cancer cells
AntiarrhythmicStabilization of cardiac rhythms

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reactions at 50–70°C to balance reaction rate and byproduct formation .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
  • Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC for ≥95% purity .

Q. Table 1: Comparative Reaction Conditions

StepSolventCatalyst/Temp.Yield RangePurity (HPLC)
AlkylationDMFK₂CO₃, 60°C60–75%85–90%
MethylationMeOHNaBH₄, RT70–85%90–95%
Salt FormationEtOHHCl gas, 0°C90–95%≥98%

Advanced: How does the 4-methylphenoxy substituent influence the compound’s binding affinity to serotonin receptors compared to analogs with other substituents (e.g., methoxy, fluoro)?

Methodological Answer:
The 4-methylphenoxy group impacts receptor binding through steric and electronic effects:

  • Steric Effects : The methyl group at the para position reduces rotational freedom, potentially enhancing fit into hydrophobic receptor pockets .
  • Electronic Effects : The electron-donating methyl group increases electron density on the phenoxy ring, altering π-π stacking interactions with aromatic residues in receptors like 5-HT₂A .

Q. Comparative Studies :

  • Fluorine Substituents : Fluorine’s electronegativity increases polarity, improving water solubility but reducing blood-brain barrier permeability vs. methyl .
  • Methoxy Substituents : Methoxy groups enhance hydrogen bonding but may increase metabolic instability due to O-demethylation .

Q. Experimental Approaches :

  • Radioligand Binding Assays : Use [³H]-LSD or [³H]-ketanserin to quantify affinity for 5-HT receptors .
  • Molecular Dynamics Simulations : Model interactions between the methylphenoxy group and receptor binding pockets (e.g., homology modeling of 5-HT₂A) .

Advanced: How can researchers resolve contradictions in reported EC₅₀ values for this compound’s activity across different in vitro assays?

Methodological Answer:
Discrepancies in potency data often arise from assay-specific variables:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 stably expressing human 5-HT receptors) to minimize heterogeneity .
  • Buffer Composition : Control for ionic strength and pH, which affect protonation states of the amine group .
  • Endpoint Measurement : Compare cAMP accumulation (Luciferase-based) vs. calcium flux (Fluo-4 dye) to assess signaling bias .

Q. Meta-Analysis Framework :

Normalize data using reference agonists (e.g., serotonin for 5-HT receptors).

Apply statistical models (e.g., mixed-effects regression) to account for inter-study variability .

Basic: What analytical techniques are most robust for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 2.3 ppm (singlet, N-CH₃),
    • δ 6.8–7.1 ppm (aromatic protons from 4-methylphenoxy),
    • δ 3.6–4.0 ppm (OCH₂CH₂N backbone) .
  • HPLC-MS : Use C18 columns (acetonitrile/0.1% TFA gradient) with ESI+ detection (expected [M+H]⁺ = 224.1) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form (HCl coordination) .

Q. Prodrug Design :

  • Ester Prodrugs : Mask the amine with acetyl or pivaloyl groups to enhance lipophilicity and absorption .
  • Targeted Release : Use pH-sensitive linkers (e.g., carbamate) for site-specific activation in the CNS .

Q. In Vivo Validation :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral and IV administration in rodent models .
  • Metabolite Identification : Use HR-MS to track N-demethylated and glucuronidated metabolites .

Basic: How can researchers differentiate this compound from structurally similar phenethylamines in analytical workflows?

Methodological Answer:

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if present .
  • Tandem MS Fragmentation : Monitor unique fragments (e.g., m/z 121 for 4-methylphenoxy cleavage) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at N-methyl) as internal standards for quantification .

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